molecular formula C17H13N3O2 B11501649 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzonitrile

4-[1-(1H-indol-3-yl)-2-nitroethyl]benzonitrile

Cat. No.: B11501649
M. Wt: 291.30 g/mol
InChI Key: FOSRPTZGRLXXAU-UHFFFAOYSA-N
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Description

4-[1-(1H-indol-3-yl)-2-nitroethyl]benzonitrile is a complex organic compound that features an indole moiety, a nitro group, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzonitrile typically involves the reaction of indole derivatives with nitroalkenes. One common method is the [4+1]-spirocyclization of nitroalkenes to indoles, which provides a convenient approach to synthesizing this compound . The reaction conditions often include the use of acid catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(1H-indol-3-yl)-2-nitroethyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[1-(1H-indol-3-yl)-2-aminoethyl]benzonitrile, while oxidation can lead to different oxidized derivatives.

Scientific Research Applications

4-[1-(1H-indol-3-yl)-2-nitroethyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. For example, similar compounds have been shown to covalently bind to specific cysteine residues in proteins, preventing their activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(1H-indol-3-yl)-2-nitroethyl]benzonitrile is unique due to its combination of an indole moiety, a nitro group, and a benzonitrile group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

4-[1-(1H-indol-3-yl)-2-nitroethyl]benzonitrile

InChI

InChI=1S/C17H13N3O2/c18-9-12-5-7-13(8-6-12)16(11-20(21)22)15-10-19-17-4-2-1-3-14(15)17/h1-8,10,16,19H,11H2

InChI Key

FOSRPTZGRLXXAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=CC=C(C=C3)C#N

Origin of Product

United States

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